3-Isoxazolecarboxamide, 5-benzoyl-4-(4-morpholinyl)-

Catalog No.
S13083086
CAS No.
647862-53-1
M.F
C15H15N3O4
M. Wt
301.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Isoxazolecarboxamide, 5-benzoyl-4-(4-morpholinyl...

CAS Number

647862-53-1

Product Name

3-Isoxazolecarboxamide, 5-benzoyl-4-(4-morpholinyl)-

IUPAC Name

5-benzoyl-4-morpholin-4-yl-1,2-oxazole-3-carboxamide

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

InChI

InChI=1S/C15H15N3O4/c16-15(20)11-12(18-6-8-21-9-7-18)14(22-17-11)13(19)10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,16,20)

InChI Key

QXMQSIGANLGELN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(ON=C2C(=O)N)C(=O)C3=CC=CC=C3

3-Isoxazolecarboxamide, 5-benzoyl-4-(4-morpholinyl)- is a synthetic compound characterized by its unique isoxazole structure, which includes a benzoyl group and a morpholine substituent. Isoxazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific arrangement of functional groups in this compound contributes to its potential efficacy in various pharmacological applications.

Typical of isoxazole derivatives. These include:

  • Nucleophilic substitutions: The morpholine nitrogen can act as a nucleophile, allowing for further functionalization.
  • Hydrazone formation: Reaction with hydrazine derivatives can yield hydrazones, which may enhance biological activity.
  • Acylation reactions: The carboxamide group can participate in acylation reactions, modifying the compound's properties and activity.

3-Isoxazolecarboxamide, 5-benzoyl-4-(4-morpholinyl)- has shown promising biological activities in preliminary studies. It has been evaluated for its anticancer properties against various cancer cell lines. For instance, derivatives of isoxazole compounds have demonstrated moderate to potent antiproliferative activities against cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast carcinoma) . The presence of the morpholine moiety may also contribute to enhanced solubility and bioavailability.

The synthesis of 3-Isoxazolecarboxamide, 5-benzoyl-4-(4-morpholinyl)- typically involves multi-step synthetic pathways. Common methods include:

  • Thorpe's reaction: This involves the reaction of isoxazole derivatives with various amines and acylating agents to introduce the benzoyl and morpholine groups.
  • Coupling reactions: The coupling of aniline derivatives with isoxazole carboxylic acids can yield the desired carboxamide structure .
  • Hydrazine modification: The introduction of hydrazine can modify the compound's structure to enhance its biological activity .

The primary applications of 3-Isoxazolecarboxamide, 5-benzoyl-4-(4-morpholinyl)- lie in pharmaceuticals, particularly as potential anticancer agents. Its unique structure allows it to interact with specific biological targets, making it a candidate for further development in cancer therapy and possibly other therapeutic areas such as anti-inflammatory treatments.

Interaction studies are crucial for understanding the mechanism of action of 3-Isoxazolecarboxamide, 5-benzoyl-4-(4-morpholinyl)-. Preliminary investigations suggest that it may interact with various cellular pathways involved in cancer cell proliferation and apoptosis. Further studies using molecular docking and binding assays could elucidate its interactions with specific protein targets.

Several compounds share structural similarities with 3-Isoxazolecarboxamide, 5-benzoyl-4-(4-morpholinyl)-, including:

  • 5-Acetyl-4-aminoisoxazole-3-carboxamide: Exhibits similar anticancer properties but lacks the morpholine group.
  • 5-Methylisoxazole-4-carboxamide: A simpler derivative that does not possess the benzoyl moiety.
  • Isoxazole-3-carboxylic acid derivatives: These compounds often show varied biological activities but may not have the same potency as the target compound.

Comparison Table

Compound NameStructural FeaturesBiological Activity
3-Isoxazolecarboxamide, 5-benzoyl-4-(4-morpholinyl)-Isoxazole ring, benzoyl group, morpholineAnticancer
5-Acetyl-4-aminoisoxazole-3-carboxamideIsoxazole ring, acetyl groupAnticancer
5-Methylisoxazole-4-carboxamideIsoxazole ring, methyl groupModerate activity
Isoxazole-3-carboxylic acid derivativesVaries widelyVaries widely

This comparison highlights the uniqueness of 3-Isoxazolecarboxamide, 5-benzoyl-4-(4-morpholinyl)- in terms of its structural complexity and potential therapeutic applications. Further research into its interactions and efficacy will be essential for understanding its full potential in medicinal chemistry.

XLogP3

1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

301.10625597 g/mol

Monoisotopic Mass

301.10625597 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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